N-(2-methoxybenzyl)furan-2-carboxamide N-(2-methoxybenzyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10928623
InChI: InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15)
SMILES: COC1=CC=CC=C1CNC(=O)C2=CC=CO2
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

N-(2-methoxybenzyl)furan-2-carboxamide

CAS No.:

VCID: VC10928623

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxybenzyl)furan-2-carboxamide -

Description

N-(2-Methoxybenzyl)furan-2-carboxamide is a complex organic compound with the CAS number 219541-55-6. It belongs to the class of carboxamides and features a furan ring, which is a five-membered heterocyclic ring containing oxygen. The compound also includes a 2-methoxybenzyl group attached to the nitrogen atom of the carboxamide moiety. This unique structure contributes to its potential biological activities and makes it an interesting subject for research in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-(2-methoxybenzyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid or its derivatives with 2-methoxybenzylamine. This process may involve coupling agents or catalysts to facilitate the formation of the amide bond. The compound can undergo various chemical reactions typical of carboxamides, such as hydrolysis, acylation, and nucleophilic substitution.

Biological Activities and Potential Applications

While specific biological activities of N-(2-methoxybenzyl)furan-2-carboxamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas. For example, furan-carboxamide derivatives have been explored as inhibitors of certain viral enzymes and as anticancer agents due to their ability to interact with biological targets such as microtubules .

Potential ApplicationDescription
Antiviral AgentsInhibition of viral enzymes
Anticancer AgentsMicrotubule stabilizing or destabilizing effects
Other Therapeutic AreasPotential antioxidant or neuroprotective effects

Research Findings and Future Directions

Research on N-(2-methoxybenzyl)furan-2-carboxamide is limited, but studies on similar compounds suggest that modifications to the furan ring or the attached substituents can significantly impact biological activity. Future research should focus on synthesizing derivatives with varied substituents to explore their pharmacological potential and optimize their therapeutic efficacy.

Product Name N-(2-methoxybenzyl)furan-2-carboxamide
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15)
Standard InChIKey CMCYQTHIVIAKMY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C2=CC=CO2
Canonical SMILES COC1=CC=CC=C1CNC(=O)C2=CC=CO2
PubChem Compound 759013
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator